20(S)-Ginsenoside C-K
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Overview
Description
20(S)-Ginsenoside C-K: is a bioactive compound derived from ginsenosides, which are saponins found in the plant genus Panax, commonly known as ginseng. This compound is particularly notable for its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. It is a metabolite of the major ginsenosides Rb1, Rb2, and Rc, which are transformed by intestinal bacteria into this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20(S)-Ginsenoside C-K typically involves the hydrolysis of protopanaxadiol-type ginsenosides. This can be achieved through enzymatic or acidic hydrolysis. Enzymatic hydrolysis is often preferred due to its specificity and mild reaction conditions. Enzymes such as β-glucosidase are used to selectively cleave the glycosidic bonds in ginsenosides Rb1, Rb2, and Rc, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves the use of biotransformation processes. These processes utilize microbial fermentation or enzymatic conversion to produce the compound on a large scale. The use of genetically engineered microorganisms that express specific glycosidases has been explored to enhance the efficiency and yield of this compound production.
Chemical Reactions Analysis
Types of Reactions: 20(S)-Ginsenoside C-K undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the ginsenoside molecule, potentially altering its bioactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s solubility or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major
Properties
IUPAC Name |
2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-31,37-42H,9,11-19H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIZARNDLVOMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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